Isotachioside

Descripción general

Descripción

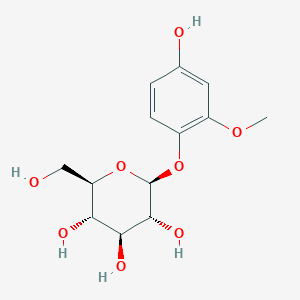

Isotachioside is an aromatic glucoside found in various plant species, including Berchemia racemosa . It is known for its potential biological activities and has been the subject of various scientific studies. The compound has a molecular formula of C13H18O8 and a molecular weight of 302.28 g/mol .

Métodos De Preparación

Isotachioside can be isolated from natural sources such as Berchemia racemosa and Glochidion rubrum . The isolation process typically involves extracting the plant material with methanol, followed by chromatographic techniques such as silica gel column chromatography, reversed-phase ODS silica gel column chromatography, and high-performance liquid chromatography (HPLC) . These methods help in purifying the compound to obtain it in a usable form.

Análisis De Reacciones Químicas

Isotachioside undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Aplicaciones Científicas De Investigación

Tyrosinase Inhibition

Overview : One of the most significant applications of isotachioside is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This property makes it valuable in cosmetic formulations aimed at reducing hyperpigmentation and skin discoloration.

- Mechanism of Action : this compound competes with the substrate for binding at the active site of tyrosinase, thereby reducing melanin production. Studies indicate that this compound exhibits weaker inhibitory activity compared to other known inhibitors like arbutin, but modifications to its structure can enhance this effect .

- Clinical Relevance : The compound's safety profile is favorable when compared to synthetic alternatives, making it a promising candidate for use in skin-lightening products. It has been shown to be effective against conditions such as melasma and age spots .

Antioxidant Properties

Overview : Preliminary research suggests that this compound may possess antioxidant properties, contributing to its potential health benefits.

- Research Findings : A study on various plant extracts from the Isotachis genus indicated moderate antioxidant activity associated with this compound. However, further investigation is necessary to elucidate the specific mechanisms and efficacy of this compound as an antioxidant agent.

Potential Therapeutic Applications

Overview : Beyond cosmetic uses, this compound is being explored for its potential therapeutic applications in various fields.

- Antiviral Activity : While not extensively studied, there is emerging interest in the antiviral properties of compounds derived from plants containing this compound. Research into similar phenolic compounds indicates potential effectiveness against viral infections .

- Cancer Research : Some studies suggest that this compound derivatives may exhibit antiproliferative effects against cancer cells. The structural diversity of glycosides may enhance their biological activity against specific cancer types .

Comparative Analysis of Tyrosinase Inhibitors

The following table summarizes the comparative effectiveness of various tyrosinase inhibitors, including this compound and its derivatives:

| Compound | Source | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Isotachis japonica | 417 | Competitive inhibition of tyrosinase |

| Arbutin | Various sources | 100 | Competitive inhibition |

| Hydroquinone | Synthetic | 50 | Competitive inhibition |

| Glucoside Derivative | Modified this compound | 300 | Enhanced binding affinity |

Mecanismo De Acción

Isotachioside exerts its effects primarily through enzyme inhibition. For instance, it inhibits tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site . This inhibition can lead to reduced melanin production, making this compound a potential agent for skin-whitening products. The compound also exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative damage .

Comparación Con Compuestos Similares

Isotachioside is similar to other phenolic glucosides such as tachioside, 2,6-dimethoxy-p-hydroquinone 1-O-β-d-glucopyranoside, and lyoniresinol glucosides . this compound is unique due to its specific inhibitory activity against tyrosinase and its potent antioxidant properties . These characteristics make it a valuable compound for further research and potential therapeutic applications.

Actividad Biológica

Isotachioside, a phenolic compound classified as an aromatic glucoside, is primarily isolated from the plant Berchemia racemosa. This compound has garnered attention for its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and enzyme inhibitory effects. This article aims to synthesize current research findings on this compound's biological activity, supported by data tables and case studies.

- Molecular Formula : CHO

- Molecular Weight : 302.28 g/mol

- CAS Number : 31427-08-4

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 579.9 ± 50.0 °C at 760 mmHg

1. Tyrosinase Inhibition

This compound has been identified as a potential inhibitor of tyrosinase, an enzyme critical in melanin production. A study evaluated various derivatives of this compound and found that while the compound itself did not exhibit significant inhibitory activity (IC > 1000 μM), related glycosides demonstrated varying degrees of inhibition with IC values ranging from 417 μM to 852 μM for other derivatives .

| Compound | IC (μM) |

|---|---|

| This compound | >1000 |

| Glycoside 4 | 417 |

| Glycoside 5 | 852 |

| Glycoside 6 | 623 |

| Glycoside 7 | 657 |

2. Cytotoxic Activity

Research has shown that this compound exhibits cytotoxic properties against various cancer cell lines. A notable study assessed the cytotoxicity of compounds isolated from Styrax species, revealing that certain lignans and glycosides possess significant anti-cancer activity.

For instance, compounds derived from Styrax perkinsiae demonstrated cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC values as low as 3.81 μg/mL . Although this compound was not explicitly tested in this context, its structural analogs have shown promise.

| Cell Line | Compound | IC (μg/mL) |

|---|---|---|

| MCF-7 | Compound 11 | 5.5 |

| MDA-MB-231 | Compound 14 | 15.0 |

3. Anti-inflammatory Activity

This compound has also been implicated in anti-inflammatory pathways through its inhibitory effects on lipoxygenase enzymes. Specifically, this compound exhibits inhibitory activities against 15-lipoxygenase (15-LO), which is involved in the inflammatory response . This suggests potential therapeutic applications in managing inflammatory diseases.

Study on Cytotoxic Effects

A comprehensive study evaluated the cytotoxic effects of various natural products, including this compound derivatives, against multiple human cancer cell lines using the MTT assay. The results indicated that several derivatives showed potent cytotoxicity comparable to known chemotherapeutic agents.

Tyrosinase Inhibition Study

In another study focused on tyrosinase inhibition, researchers synthesized multiple this compound derivatives and assessed their enzyme inhibitory activities. The findings highlighted that while this compound itself was ineffective, modifications to its structure significantly enhanced its inhibitory potential.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEHRPZXRYZMDC-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317741 | |

| Record name | Isotachioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31427-08-4 | |

| Record name | Isotachioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31427-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotachioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.